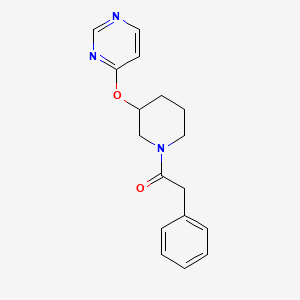

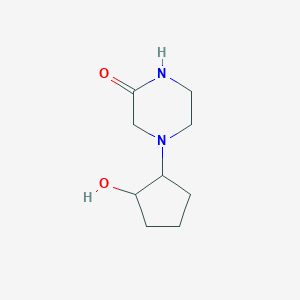

![molecular formula C8H11ClN2O2 B2711662 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2402828-55-9](/img/structure/B2711662.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 38666-30-7 . It has a molecular weight of 122.17 . The compound is typically stored in a dry environment at 2-8°C . It is a solid or semi-solid or liquid in its physical form .

Synthesis Analysis

The synthesis of related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives has been reported . The synthesis involved the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 .Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride are not available, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through a series of reactions .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a solid or semi-solid or liquid . It is stored in a dry environment at 2-8°C . The compound has a molecular weight of 122.17 .Aplicaciones Científicas De Investigación

Novel Synthetic Routes and Chemical Properties

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine derivatives have been a focal point of synthetic chemistry research due to their interesting chemical properties and potential therapeutic applications. One innovative approach to synthesizing bicyclic imidazole derivatives involves a one-pot catalytic synthesis, where 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is formed selectively in high yields from N-(beta-methallyl)imidazole by a tandem hydroformylation-cyclization sequence. This represents a novel and efficient method for creating these compounds, indicating the flexibility and utility of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine structures in medicinal chemistry and material science (Bäuerlein et al., 2009).

Applications in Medicinal Chemistry

The conformationally restricted structure of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has been exploited in the development of enzyme inhibitors. For instance, its application in farnesyltransferase inhibitors showcases the compound's capacity to exhibit improved in vivo metabolic stability. By utilizing an intramolecular cyclization of an iminium ion derived from the condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde, researchers have been able to synthesize conformationally restricted analogs. These analogs have shown promise in enhancing pharmacokinetic profiles, demonstrating the compound's potential in the development of new therapeutic agents (Dinsmore et al., 2000).

Agrochemical Research

In agrochemical research, tetrahydroimidazo[1,2-a]pyridine derivatives synthesized through a catalyst-free aza-Diels-Alder reaction have been evaluated for their insecticidal activities against pea aphids (Aphis craccivora). The study found that the insecticidal activity was significantly influenced by the substituents and their positions on the compound, with the introduction of a fluoro group at the 2-position notably increasing the activity. This highlights the compound's relevance in designing new insecticidal agents with specific activity profiles (Zhang et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)7-3-1-2-6-4-9-5-10(6)7;/h4-5,7H,1-3H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLRVVUAFZIHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

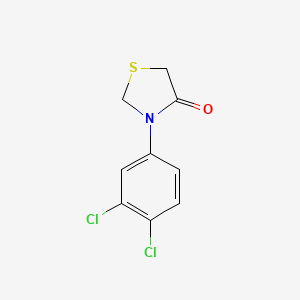

![N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2711581.png)

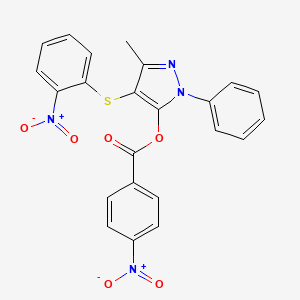

![methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711582.png)

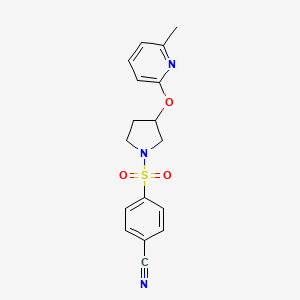

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2711584.png)

![3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711585.png)

![1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide](/img/structure/B2711590.png)

![1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2711591.png)

![6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2711600.png)

![N-(3,5-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711602.png)